molecular formula C12H17NO2 B12817255 Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate CAS No. 64574-39-6

Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate

Cat. No.: B12817255
CAS No.: 64574-39-6
M. Wt: 207.27 g/mol
InChI Key: ZEONYZULERIQDF-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate is an organic compound with the molecular formula C12H17NO2. It is characterized by the presence of a cyano group, a cyclohexene ring, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate typically involves the reaction of ethyl cyanoacetate with cyclohexanone in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds.

    Reduction: Reduction of the cyano group can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate involves its interaction with specific molecular targets, leading to various chemical transformations. The cyano group can act as an electrophile, while the ester group can participate in nucleophilic acyl substitution reactions. The cyclohexene ring provides structural rigidity and influences the compound’s reactivity.

Comparison with Similar Compounds

    Ethyl cyanoacetate: Shares the cyano and ester functional groups but lacks the cyclohexene ring.

    Cyclohexanone: Contains the cyclohexene ring but lacks the cyano and ester groups.

    Methyl 2-cyano-2-(cyclohex-1-enyl)propionate: Similar structure but with a methyl ester instead of an ethyl ester.

Properties

CAS No.

64574-39-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-cyano-2-(cyclohexen-1-yl)propanoate

InChI

InChI=1S/C12H17NO2/c1-3-15-11(14)12(2,9-13)10-7-5-4-6-8-10/h7H,3-6,8H2,1-2H3

InChI Key

ZEONYZULERIQDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C#N)C1=CCCCC1

Origin of Product

United States

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